2-cyano-N-(pyrazin-2-yl)acetamide
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Overview
Description
2-cyano-N-(pyrazin-2-yl)acetamide is a chemical compound with the molecular formula C7H6N4O It is a derivative of cyanoacetamide, where the cyano group is attached to an acetamide moiety, and the acetamide nitrogen is bonded to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(pyrazin-2-yl)acetamide typically involves the reaction of pyrazin-2-amine with cyanoacetic acid or its derivatives. One common method is the direct condensation of pyrazin-2-amine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(pyrazin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or thiols in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Lithium aluminum hydride or other suitable reducing agents under anhydrous conditions.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Condensation: Formation of heterocyclic compounds such as pyrazolines or pyridines.
Reduction: Formation of primary amines.
Scientific Research Applications
2-cyano-N-(pyrazin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-cyano-N-(pyrazin-2-yl)acetamide is primarily related to its ability to interact with biological targets through its cyano and pyrazine moieties. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on enzymes or receptors. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog without the pyrazine ring, used in similar synthetic applications.
N-(pyrazin-2-yl)acetamide: Lacks the cyano group, used in the synthesis of heterocyclic compounds.
2-cyano-N-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of pyrazine, with similar reactivity and applications.
Uniqueness
2-cyano-N-(pyrazin-2-yl)acetamide is unique due to the presence of both the cyano and pyrazine groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile synthetic applications and potential therapeutic uses that are not as readily achievable with simpler analogs.
Properties
IUPAC Name |
2-cyano-N-pyrazin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-2-1-7(12)11-6-5-9-3-4-10-6/h3-5H,1H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFFHAQEZXWDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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